molecular formula C11H12O3 B15125317 Ethyl 4-formyl-3-methylbenzoate

Ethyl 4-formyl-3-methylbenzoate

Cat. No.: B15125317
M. Wt: 192.21 g/mol
InChI Key: UMJKMAVWRRMXHP-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-3-methylbenzoate (IUPAC name: this compound) is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at the para position (C4) and a methyl (-CH₃) group at the meta position (C3). The ethyl ester (-COOEt) functional group at the carboxylate position confers typical ester properties, including moderate polarity and hydrolytic stability under neutral conditions.

For instance, describes the synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde via nucleophilic substitution under basic conditions, highlighting the role of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) as a solvent. Similar methodologies may apply to this compound, with formylation and methylation steps introduced at appropriate stages .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 4-formyl-3-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

UMJKMAVWRRMXHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-formyl-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation of the resulting product to introduce the formyl group. This multistep synthesis requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of catalysts and automated systems ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-3-methylbenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which ethyl 4-formyl-3-methylbenzoate exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the formyl group is converted to a carboxylic acid, altering the compound’s reactivity and properties. In reduction reactions, the formyl group is reduced to a hydroxyl group, impacting its chemical behavior. The benzene ring’s substitution reactions involve electrophilic aromatic substitution, where the electron-rich ring reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-formyl-3-methylbenzoate belongs to a broader class of substituted ethyl benzoates, which differ in the type and position of substituents. Key structural analogs include:

  • Ethyl 4-nitrobenzoate (): Substituted with a nitro (-NO₂) group at C3.
  • Ethyl 4-fluorobenzoate (): Features a fluorine (-F) substituent at C4.
  • Ethyl 3-methylbenzoate : Lacks the C4 formyl group but retains the C3 methyl group.
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents Polarity Melting Point (°C)* Reactivity Highlights
This compound 4-CHO, 3-CH₃ High ~90–100 Aldehyde oxidation, nucleophilic addition
Ethyl 4-nitrobenzoate 4-NO₂ Moderate ~55–60 Reduction to amine, electrophilic substitution
Ethyl 4-fluorobenzoate 4-F Low ~30–35 Electrophilic substitution, inert C-F bond

*Note: Melting points are estimated based on substituent electronic effects.

Solubility and Extraction Behavior

Ethyl benzoate derivatives are frequently employed as solvents or extraction agents. –6 highlight ethyl acetate’s role in extracting bioactive compounds from spices and plants due to its intermediate polarity. This compound, with its polar formyl group, may exhibit reduced solubility in non-polar solvents compared to Ethyl 4-fluorobenzoate but could enhance interactions with polar substrates in extractions .

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